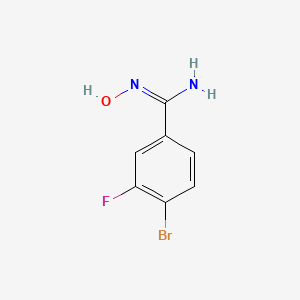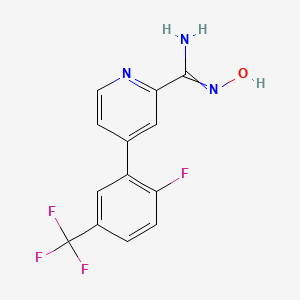
Octansaure Caprylsaure
概要
説明
It is a medium-chain fatty acid that is naturally found in the milk of various mammals and as a minor component of coconut oil and palm kernel oil . This compound is known for its antimicrobial properties and is used in various industrial and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
Octansaure Caprylsaure can be synthesized through the oxidation of octanol or octanal. One common method involves the oxidation of octanol using potassium permanganate (KMnO₄) under acidic conditions . Another method involves the hydrolysis of ethyl octanoate, which is obtained from the esterification of octanoic acid with ethanol .
Industrial Production Methods
Industrially, this compound is produced through the oxidation of octane. This process involves the use of air or oxygen in the presence of a catalyst, such as cobalt or manganese naphthenates, at elevated temperatures and pressures . The resulting product is then purified through distillation.
化学反応の分析
Types of Reactions
Octansaure Caprylsaure undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to octanol.
Esterification: It reacts with alcohols to form esters.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Esterification: Sulfuric acid (H₂SO₄) as a catalyst with ethanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of UV light.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Octanol.
Esterification: Ethyl octanoate.
Substitution: Halogenated octanoic acids.
科学的研究の応用
Octansaure Caprylsaure has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals and as a standard in gas chromatography.
Biology: Studied for its antimicrobial properties and its role in the metabolism of medium-chain fatty acids.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
作用機序
The antimicrobial properties of Octansaure Caprylsaure are attributed to its ability to disrupt the cell membranes of microorganisms. It integrates into the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . This mechanism is effective against a wide range of bacteria, fungi, and viruses.
類似化合物との比較
Octansaure Caprylsaure is similar to other medium-chain fatty acids, such as:
Hexanoic acid (Caproic acid): Has a shorter carbon chain (six carbons) and is less effective as an antimicrobial agent.
Decanoic acid (Capric acid): Has a longer carbon chain (ten carbons) and exhibits similar antimicrobial properties but with different efficacy and solubility characteristics.
Lauric acid: A longer-chain fatty acid (twelve carbons) with strong antimicrobial properties, commonly found in coconut oil.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between hydrophobicity and solubility, making it highly effective as an antimicrobial agent .
特性
IUPAC Name |
octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2/c2*1-2-3-4-5-6-7-8(9)10/h2*2-7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGEQOZKSSXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053535.png)








![3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one](/img/structure/B8053600.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)
![2-[[4-[4-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8053618.png)
![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)

